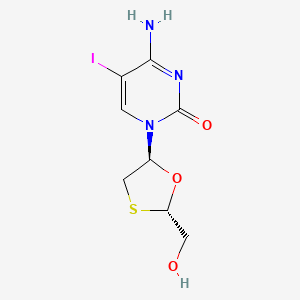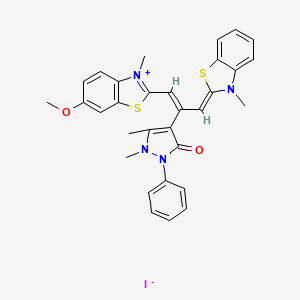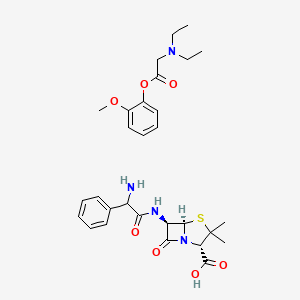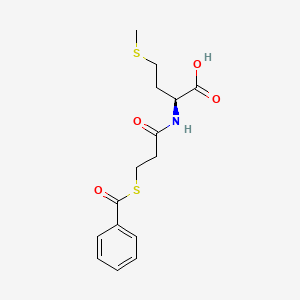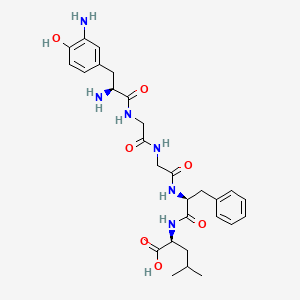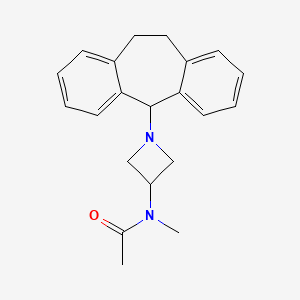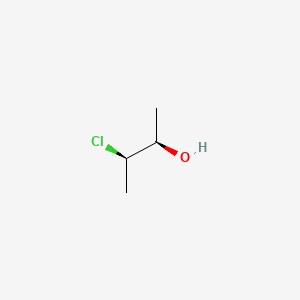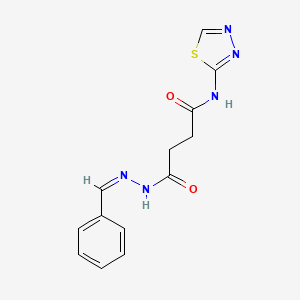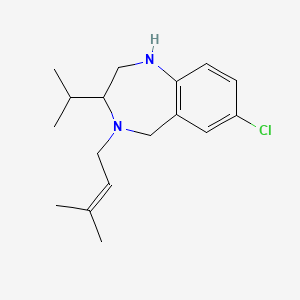
7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. They act on the central nervous system and are commonly used in the treatment of anxiety, insomnia, and other conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzodiazepine derivatives typically involves the condensation of o-phenylenediamine with a suitable ketone or aldehyde, followed by cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired product.
Industrial Production Methods
Industrial production of benzodiazepines often involves large-scale chemical synthesis using automated processes. The key steps include the preparation of intermediates, purification, and final product formation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzodiazepines can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Benzodiazepine derivatives, including 7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for their therapeutic potential in treating anxiety, epilepsy, and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of benzodiazepines involves binding to the gamma-aminobutyric acid (GABA) receptor complex in the brain. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and muscle relaxant effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine may have unique properties based on its specific chemical structure, such as different binding affinities, metabolic pathways, and therapeutic effects compared to other benzodiazepines.
Properties
CAS No. |
258849-97-7 |
|---|---|
Molecular Formula |
C17H25ClN2 |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
7-chloro-4-(3-methylbut-2-enyl)-3-propan-2-yl-1,2,3,5-tetrahydro-1,4-benzodiazepine |
InChI |
InChI=1S/C17H25ClN2/c1-12(2)7-8-20-11-14-9-15(18)5-6-16(14)19-10-17(20)13(3)4/h5-7,9,13,17,19H,8,10-11H2,1-4H3 |
InChI Key |
SCNPFWORCUBTDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNC2=C(CN1CC=C(C)C)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


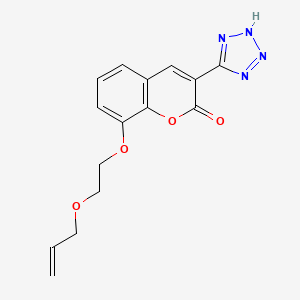
![8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12752011.png)


![Disodium 3-[(2-{[2-(2-carboxylatoethoxy)ethyl]amino}ethyl)amino]propanoate](/img/structure/B12752023.png)
